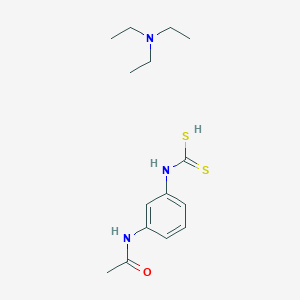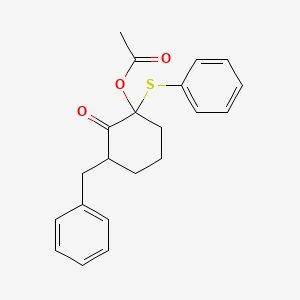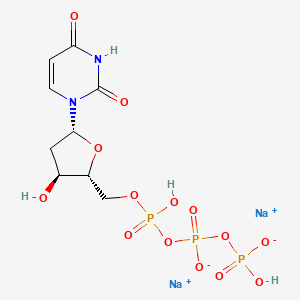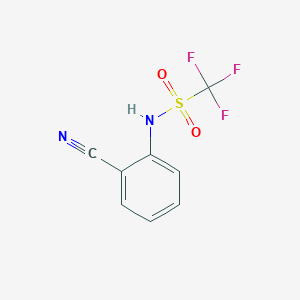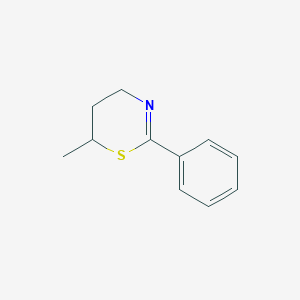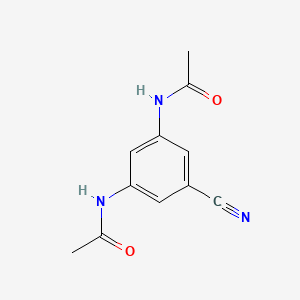![molecular formula C16H26 B13805255 Hexadecahydroindeno[2,1-a]indene CAS No. 56292-67-2](/img/structure/B13805255.png)
Hexadecahydroindeno[2,1-a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecahydroindeno[2,1-a]indene is a polycyclic hydrocarbon with the molecular formula C16H26. It is characterized by its complex structure, which includes multiple fused rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecahydroindeno[2,1-a]indene typically involves the hydrogenation of indeno[2,1-a]indene. This process requires specific catalysts, such as palladium or platinum, under high-pressure hydrogenation conditions. The reaction is carried out in a solvent like ethanol or acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation in reactors designed to handle high pressures and temperatures. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hexadecahydroindeno[2,1-a]indene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions often involve halogenation or nitration, where reagents like chlorine or nitric acid are used
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or nitric acid under controlled conditions
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Hexadecahydroindeno[2,1-a]indene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying polycyclic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and resins
Mecanismo De Acción
The mechanism of action of Hexadecahydroindeno[2,1-a]indene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s polycyclic structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Indeno[2,1-a]indene: The parent compound, which lacks the hydrogenation seen in Hexadecahydroindeno[2,1-a]indene.
Hexahydroindeno[2,1-a]indene: A partially hydrogenated derivative with fewer hydrogen atoms added compared to this compound
Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts greater stability and distinct chemical properties. This makes it more suitable for specific applications, such as in high-performance materials and as a stable intermediate in organic synthesis .
Propiedades
Número CAS |
56292-67-2 |
|---|---|
Fórmula molecular |
C16H26 |
Peso molecular |
218.38 g/mol |
Nombre IUPAC |
1,2,3,4,4a,4b,5,5a,6,7,8,9,9a,9b,10,10a-hexadecahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H26/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h11-16H,1-10H2 |
Clave InChI |
HYWZGHCYRBLPFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CC3C2CC4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


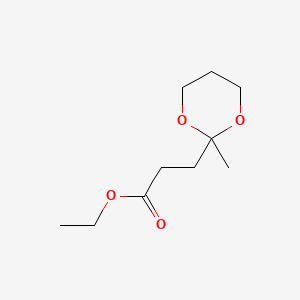
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
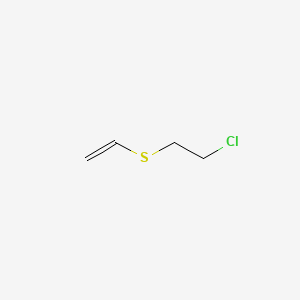
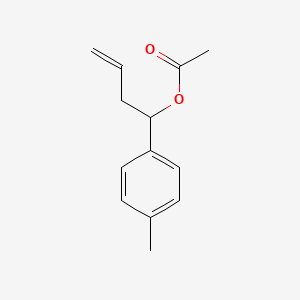
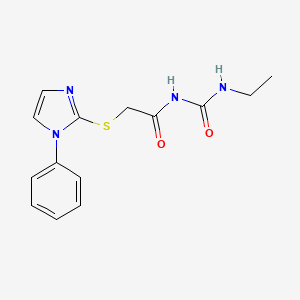
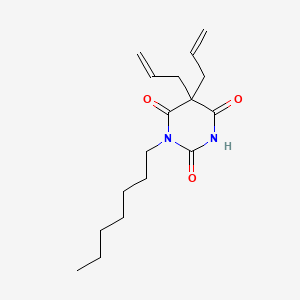
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)

